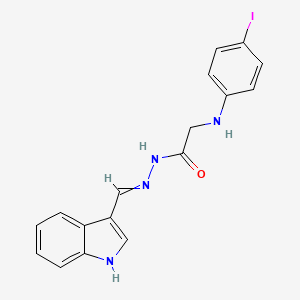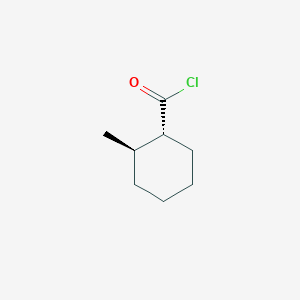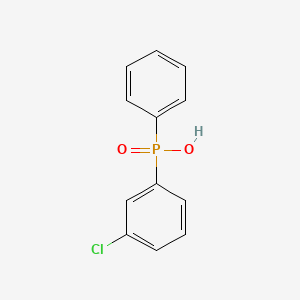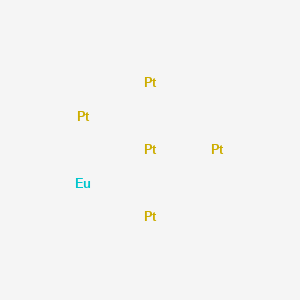
Europium--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium-platinum (1/5) is a compound that combines the rare earth element europium with platinum in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium-platinum (1/5) typically involves the reaction of europium salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where europium chloride and platinum chloride are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of europium-platinum (1/5) may involve more scalable techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for the precise control of the stoichiometry and purity of the compound, which is crucial for its applications in high-tech industries.
Chemical Reactions Analysis
Types of Reactions: Europium-platinum (1/5) can undergo various chemical reactions, including:
Oxidation: The europium component can be oxidized from Eu(II) to Eu(III), while platinum can form oxides.
Reduction: Platinum can be reduced from Pt(IV) to Pt(II) or Pt(0), and europium can be reduced from Eu(III) to Eu(II).
Substitution: Ligands attached to europium or platinum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium oxide and platinum oxide, while reduction may produce elemental europium and platinum.
Scientific Research Applications
Europium-platinum (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Platinum-based compounds are well-known for their anticancer properties, and europium-platinum (1/5) is being explored for its potential in cancer therapy.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as phosphors for LED technology and components for electronic devices.
Mechanism of Action
The mechanism of action of europium-platinum (1/5) involves the interaction of its components with molecular targets:
Europium: The luminescent properties of europium are due to its ability to absorb and emit light, which is utilized in imaging applications.
Platinum: Platinum exerts its effects by binding to DNA and forming crosslinks, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer applications.
Comparison with Similar Compounds
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Platinum Chloride (PtCl₂): Used in catalysis and as a precursor for other platinum compounds.
Europium-Doped Yttrium Oxide (Y₂O₃Eu): Used in red phosphors for display technology.
Uniqueness: Europium-platinum (1/5) is unique due to the combination of europium’s luminescent properties and platinum’s catalytic and anticancer properties
Properties
CAS No. |
12133-18-5 |
|---|---|
Molecular Formula |
EuPt5 |
Molecular Weight |
1127.4 g/mol |
IUPAC Name |
europium;platinum |
InChI |
InChI=1S/Eu.5Pt |
InChI Key |
ATDBROVASDAJSP-UHFFFAOYSA-N |
Canonical SMILES |
[Eu].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


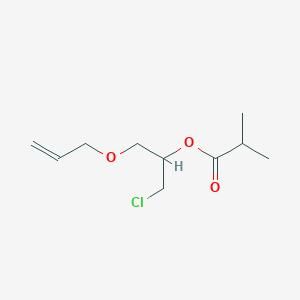
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
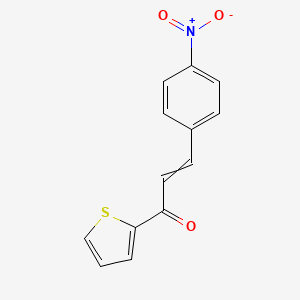
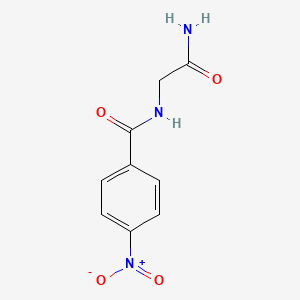
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
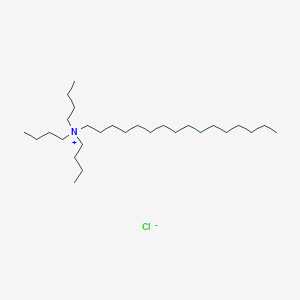
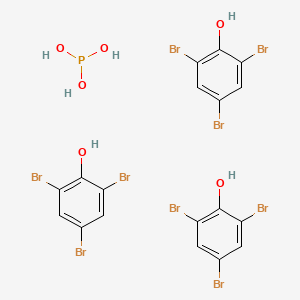
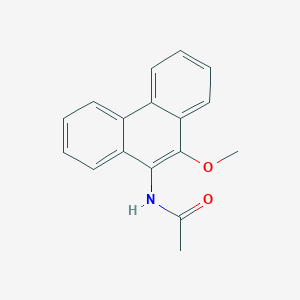
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
